REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([NH2:12])[CH2:9]2)C=CC=CC=1.C(N(CC)CC)C.[CH3:26][S:27](Cl)(=[O:29])=[O:28]>ClCCl>[NH:8]1[CH2:11][CH:10]([NH:12][S:27]([CH3:26])(=[O:29])=[O:28])[CH2:9]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)N)C1=CC=CC=C1
|
Name
|
( 9 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
71 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel (0-10% methanol/dichloromethane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(C1)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |